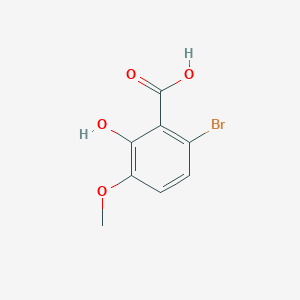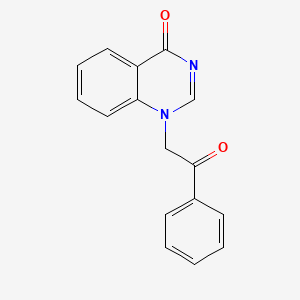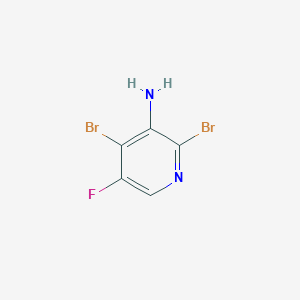
1-Acetyl-3-aminopyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-aminopyrrole is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, characterized by an acetyl group attached to the nitrogen atom and an amino group at the third position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-aminopyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-3-aminopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an ethyl group.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Ethyl derivatives of the compound.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-aminopyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-aminopyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
3-Aminopyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-Acetyl-2-aminopyrrole: Similar structure but with the amino group at the second position, leading to different reactivity and applications.
1-Acetyl-4-aminopyrrole:
Uniqueness: 1-Acetyl-3-aminopyrrole is unique due to the specific positioning of the acetyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-(3-aminopyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5(9)8-3-2-6(7)4-8/h2-4H,7H2,1H3 |
InChI-Schlüssel |
TUVUBCNKTMXRIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=CC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)



![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)






